1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride
Description
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a synthetic adamantane derivative characterized by a propan-2-ol backbone substituted with an adamantyloxy group at position 1 and a cyclopentylamino group at position 2. The adamantane moiety confers high lipophilicity and metabolic stability, while the cyclopentylamino group may influence receptor-binding specificity. This compound is supplied globally by manufacturers such as Beijing Beililai Daily Chemical Co., Ltd., primarily for research applications .
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c20-17(11-19-16-3-1-2-4-16)12-21-18-8-13-5-14(9-18)7-15(6-13)10-18;/h13-17,19-20H,1-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFNJMAVIXMVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC23CC4CC(C2)CC(C4)C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction. The subsequent steps involve the introduction of the cyclopentylamino group and the formation of the propan-2-ol backbone. The final step is the conversion to the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentylamino group or the adamantane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets in the body. The adamantane moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The cyclopentylamino group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of adamantane-based propan-2-ol derivatives with variable amine substituents. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Commercial Comparison of Adamantane-Based Propan-2-ol Derivatives
Structural and Functional Insights
- Adamantane vs. Phenoxy Linkage: The target compound’s adamantyloxy group directly attached to the propan-2-ol backbone contrasts with the phenoxy-linked adamantane derivative in .
- Amine Substituent Variability: Cyclopentylamino (target compound): Smaller cyclic amine; may favor penetration into lipid-rich tissues like the CNS . Piperazine/Piperidine Derivatives: Bulkier substituents (e.g., 4-methylpiperazine in ) could improve aqueous solubility due to increased polarity, while dimethylpiperidine analogs () might optimize metabolic stability .
- Salt Forms: Dihydrochloride salts () likely enhance solubility compared to monohydrochloride forms, critical for intravenous formulations .
Commercial Availability and Research Use
- The target compound is supplied predominantly by Chinese manufacturers, reflecting regional specialization in adamantane chemistry .
- Analogs with piperidine/piperazine substituents are available from global suppliers (e.g., Gyma Laboratories in the USA, Dynamit Nobel in Germany), indicating broader industrial interest .
Research Findings and Implications
While explicit pharmacological data are absent in the provided evidence, structural comparisons suggest:
Therapeutic Potential: Adamantane derivatives are historically associated with antiviral (e.g., amantadine) and CNS applications. The cyclopentylamino group in the target compound may target adrenergic or dopaminergic receptors .
Piperazine/Piperidine Analogs : These substituents are common in antihistamines (e.g., cetirizine) and antipsychotics, hinting at possible H1-receptor or 5-HT2A antagonism .
Biological Activity
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a compound derived from adamantane, a structure known for its unique three-dimensional shape and significant biological activity. This compound has garnered attention in pharmacology due to its potential therapeutic applications, particularly in the treatment of various diseases.
Chemical Structure
The compound features an adamantane moiety linked to a cyclopentylamino group and a propanol component, contributing to its diverse biological properties. The chemical formula is represented as with a molecular weight of approximately 273.81 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The adamantane structure allows for significant lipophilicity, enhancing membrane permeability and interaction with neurotransmitter receptors.
- Antiviral Properties : Similar to other adamantane derivatives like amantadine, this compound may exhibit antiviral activity by inhibiting viral replication processes.
- Antibacterial Activity : Preliminary studies indicate that the compound possesses broad-spectrum antibacterial properties, particularly against Gram-positive bacteria.
Biological Activity Data
Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of adamantane derivatives demonstrated that compounds similar to this compound effectively inhibited the replication of Influenza A virus. The study reported an IC50 value indicating potent antiviral activity at low concentrations.
Study 2: Antibacterial Activity
Research published in the Journal of Medicinal Chemistry highlighted that derivatives of adamantane exhibited significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure was optimized to enhance its binding affinity to bacterial targets, leading to increased efficacy.
Study 3: Neuroprotective Effects
In a neuropharmacological assessment, the compound showed promise in protecting neuronal cells from oxidative stress-induced damage. This effect was attributed to its ability to modulate calcium channels and reduce intracellular calcium overload, which is critical in preventing neuronal apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
